molecular formula C11H10O3 B13812647 4-Methoxy-5-phenyl-2(5H)-furanone CAS No. 22609-96-7

4-Methoxy-5-phenyl-2(5H)-furanone

Katalognummer: B13812647
CAS-Nummer: 22609-96-7
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: SJNQQDMIMLRHNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-5-phenyl-2(5H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a methoxy group and a phenyl group in its structure suggests potential unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-phenyl-2(5H)-furanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted acetoacetic ester with methanol in the presence of an acid catalyst can yield the desired furanone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-5-phenyl-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The furanone ring can be reduced to form a dihydrofuranone.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of this compound-3-one.

    Reduction: Formation of 4-methoxy-5-phenyl-2,3-dihydrofuranone.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-5-phenyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-2(5H)-furanone: Lacks the phenyl group, which may result in different reactivity and biological activity.

    5-Phenyl-2(5H)-furanone: Lacks the methoxy group, which may affect its chemical properties and applications.

    4-Hydroxy-5-phenyl-2(5H)-furanone: The hydroxy group can introduce different reactivity compared to the methoxy group.

Uniqueness

4-Methoxy-5-phenyl-2(5H)-furanone is unique due to the presence of both methoxy and phenyl groups, which can impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

22609-96-7

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

3-methoxy-2-phenyl-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c1-13-9-7-10(12)14-11(9)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI-Schlüssel

SJNQQDMIMLRHNN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)OC1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.